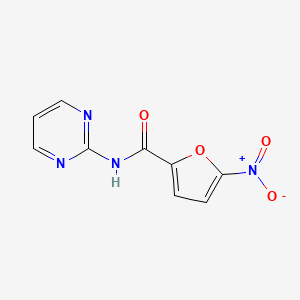

5-nitro-N-2-pyrimidinyl-2-furamide

説明

This article focuses on compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and related hydrazine derivatives, providing a framework to infer properties of the pyrimidinyl analog .

特性

IUPAC Name |

5-nitro-N-pyrimidin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(12-9-10-4-1-5-11-9)6-2-3-7(17-6)13(15)16/h1-5H,(H,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHGOPIQDAYFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Features

Key structural differences among nitrofuran derivatives influence their biological activity:

| Compound Name | Core Structure | Substituent/Functional Group | Heterocyclic Ring |

|---|---|---|---|

| FANFT | 5-nitro-2-furyl | Formamide | Thiazole |

| Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide | 5-nitro-2-furyl | Hydrazide | Thiazole |

| 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine | 5-nitro-2-furyl | Acetamido | Oxadiazine |

| 2-Hydrazino-4-(4-nitrophenyl)thiazole | 4-nitrophenyl | Hydrazino | Thiazole |

Metabolic Pathways

- FANFT : Metabolized via prostaglandin endoperoxide synthetase (PGHS)-mediated cooxidation, requiring fatty acids (e.g., arachidonic acid). Inhibited by NSAIDs like indomethacin .

- Oxadiazine Derivatives : Unique metabolism leading to hemangioendothelial sarcomas, suggesting activation via alternative oxidative pathways .

Carcinogenic Profiles

Mechanistic Insights

- Nitro Group Role: The 5-nitro-2-furyl moiety is critical for carcinogenicity, likely generating reactive intermediates (e.g., nitroso derivatives) during metabolism .

- Heterocyclic Ring Impact: Thiazole rings (FANFT) favor bladder carcinogenicity. Oxadiazine rings shift toxicity to vascular tissues (e.g., liver sarcomas) .

Key Research Findings

Species-Specific Sensitivity

Acute vs. Chronic Toxicity

Inhibitor Studies

- PGHS inhibitors (e.g., indomethacin) block FANFT metabolism, suggesting therapeutic strategies to mitigate bladder cancer risk .

Implications for 5-Nitro-N-2-Pyrimidinyl-2-Furamide

While direct data on 5-nitro-N-2-pyrimidinyl-2-furamide are lacking, structural parallels suggest:

- Metabolism : Likely PGHS-dependent if retaining a formamide group; pyrimidine may alter binding affinity.

- Carcinogenicity: Potential shift in target organs (e.g., gastrointestinal or vascular systems) compared to thiazole analogs.

- Toxicity Profile : Acute toxicity may resemble hydrazide derivatives if reactive intermediates are formed rapidly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。